(2S)-1-(2,2-difluoroethyl)pyrrolidine-2-carboxylic acid
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Overview
Description
1-(2,2-Difluoroethyl)proline is a synthetic compound with the molecular formula C7H11F2NO2. It is a derivative of proline, where the proline ring is substituted with a 2,2-difluoroethyl group. This modification imparts unique chemical properties to the compound, making it of interest in various fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,2-Difluoroethyl)proline typically involves the introduction of the difluoroethyl group to the proline ring. One common method is the reaction of proline with a difluoroethylating agent under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods: In an industrial setting, the production of 1-(2,2-Difluoroethyl)proline can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to consistent product quality. The use of automated systems also enhances the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-(2,2-Difluoroethyl)proline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The difluoroethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution can introduce various functional groups to the proline ring .
Scientific Research Applications
1-(2,2-Difluoroethyl)proline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential effects on biological systems, including enzyme inhibition and protein interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2,2-Difluoroethyl)proline involves its interaction with specific molecular targets. The difluoroethyl group can enhance the compound’s binding affinity to enzymes or receptors, leading to modulation of their activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme kinetics and drug-receptor interactions.
Comparison with Similar Compounds
- 1-(2,2-Difluoroethyl)pyrrolidine-2-carboxylic acid
- 1-(2,2-Difluoroethyl)proline methyl ester
Uniqueness: 1-(2,2-Difluoroethyl)proline stands out due to its specific difluoroethyl substitution, which imparts unique chemical and biological properties. This makes it a valuable tool in research, particularly in the study of fluorinated compounds and their interactions with biological systems.
Properties
Molecular Formula |
C7H11F2NO2 |
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Molecular Weight |
179.16 g/mol |
IUPAC Name |
(2S)-1-(2,2-difluoroethyl)pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C7H11F2NO2/c8-6(9)4-10-3-1-2-5(10)7(11)12/h5-6H,1-4H2,(H,11,12)/t5-/m0/s1 |
InChI Key |
MHIFVURVOWEOFY-YFKPBYRVSA-N |
Isomeric SMILES |
C1C[C@H](N(C1)CC(F)F)C(=O)O |
Canonical SMILES |
C1CC(N(C1)CC(F)F)C(=O)O |
Origin of Product |
United States |
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